![molecular formula C9H24BF3Si3 B14516341 [Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] CAS No. 62497-91-0](/img/structure/B14516341.png)
[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] is a complex organosilicon compound characterized by the presence of boron, silicon, and fluorine atoms
Métodos De Preparación
The synthesis of [Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of boron trichloride with a suitable methylene precursor, followed by the introduction of fluoro(dimethyl)silane groups under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen and silicon-oxygen bonds.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of boron-silicon bonds.
Substitution: Nucleophilic substitution reactions can occur at the silicon centers, where nucleophiles replace the fluoro groups, forming new silicon-containing compounds.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and ceramics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of novel biomaterials.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is utilized in the production of high-performance coatings and adhesives, benefiting from its chemical stability and resistance to harsh environments.
Mecanismo De Acción
The mechanism by which [Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] exerts its effects involves interactions at the molecular level. The compound can form stable complexes with other molecules through coordination bonds involving boron and silicon atoms. These interactions can influence the reactivity and stability of the compound, making it a versatile reagent in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] can be compared with other organosilicon compounds, such as trifluorotoluene and other fluoroalkylsilanes. While trifluorotoluene is primarily used as a solvent and intermediate in organic synthesis, [Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] offers unique properties due to the presence of boron, which can enhance its reactivity and stability in certain applications. Similar compounds include:
Trifluorotoluene: Used as a solvent and intermediate in organic synthesis.
Fluoroalkylsilanes: Utilized in surface modification and the production of hydrophobic coatings.
The uniqueness of [Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] lies in its ability to combine the properties of boron, silicon, and fluorine, making it a valuable compound for advanced research and industrial applications.
Propiedades
Número CAS |
62497-91-0 |
|---|---|
Fórmula molecular |
C9H24BF3Si3 |
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
bis[[fluoro(dimethyl)silyl]methyl]boranylmethyl-fluoro-dimethylsilane |
InChI |
InChI=1S/C9H24BF3Si3/c1-14(2,11)7-10(8-15(3,4)12)9-16(5,6)13/h7-9H2,1-6H3 |
Clave InChI |
AVSBRDXIINPLEL-UHFFFAOYSA-N |
SMILES canónico |
B(C[Si](C)(C)F)(C[Si](C)(C)F)C[Si](C)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)

![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)
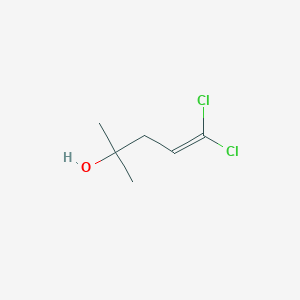
![1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14516295.png)
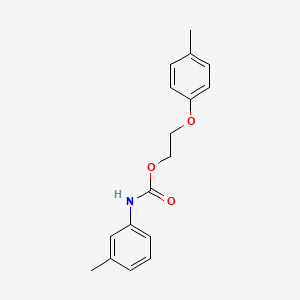


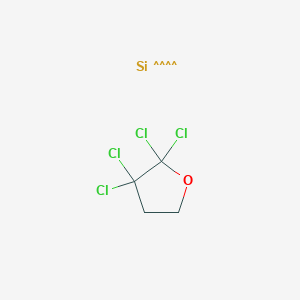
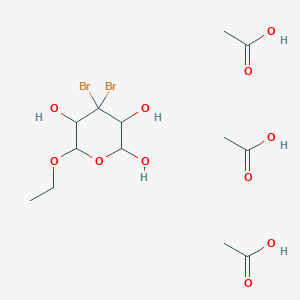
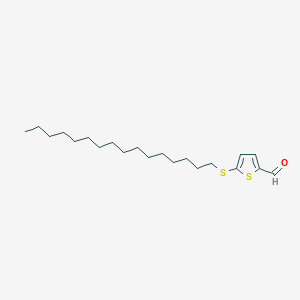
![N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14516329.png)
![7-Methyl-2lambda~6~-pyrimido[4,5-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14516333.png)
